
4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone is a synthetic organic compound characterized by the presence of bromine atoms and a pyridazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone typically involves the bromination of a pyridazinone precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. These methods aim to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones with different functional groups.
科学的研究の応用
4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds to 4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone include other brominated pyridazinones and pyridazinone derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications and a subject of interest in scientific research.
特性
分子式 |
C9H10Br2N2O2 |
|---|---|
分子量 |
338.00 g/mol |
IUPAC名 |
4,5-dibromo-2-(oxan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C9H10Br2N2O2/c10-6-5-12-13(9(14)8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2 |
InChIキー |
AKAIEZROQJZHIR-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C(=O)C(=C(C=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide](/img/structure/B13845787.png)
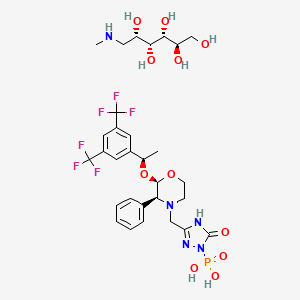
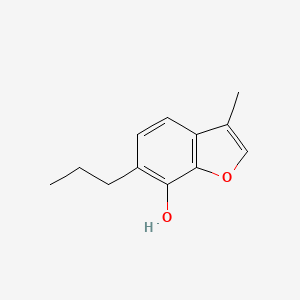
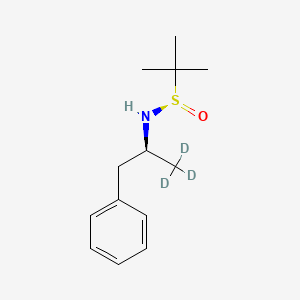
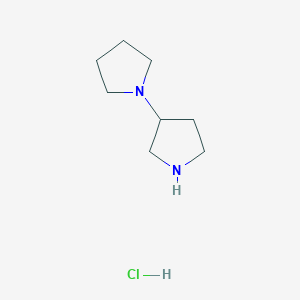
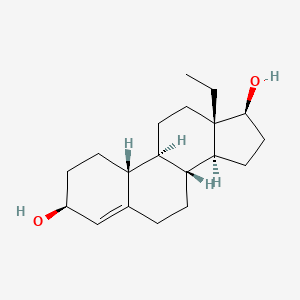
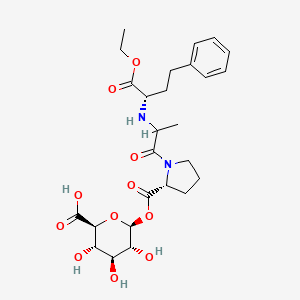

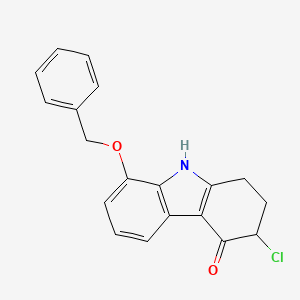
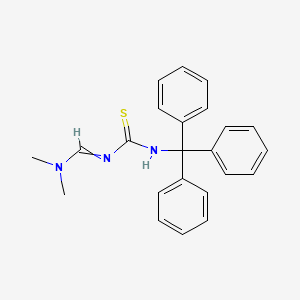
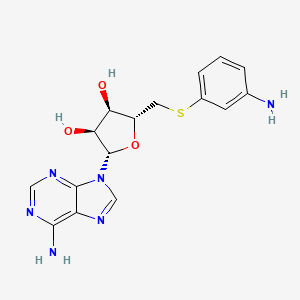
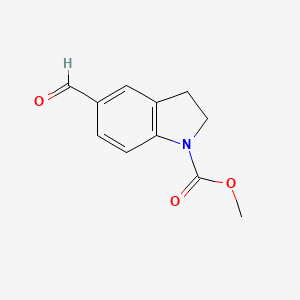
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
